molecular formula C7H4BrF2IO B14028498 2-Bromo-1-(difluoromethoxy)-3-iodobenzene

2-Bromo-1-(difluoromethoxy)-3-iodobenzene

Cat. No.: B14028498
M. Wt: 348.91 g/mol
InChI Key: INWOSHZOOQVTLQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethoxy)-3-iodobenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethoxy)-3-iodobenzene typically involves halogenation reactions. One common method is the bromination of 1-(difluoromethoxy)-3-iodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethoxy)-3-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or ferric chloride in non-polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the bromine or iodine atoms, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-Bromo-1-(difluoromethoxy)-3-iodobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethoxy)-3-iodobenzene involves its interaction with molecular targets through its halogen atoms and difluoromethoxy group. These interactions can influence the compound’s reactivity and binding affinity with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
  • 2-Bromo-1-(difluoromethoxy)-4-methoxybenzene
  • 2-Bromo-1-(difluoromethoxy)-3-nitrobenzene

Uniqueness

2-Bromo-1-(difluoromethoxy)-3-iodobenzene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to similar compounds. The combination of these halogens with the difluoromethoxy group makes it a versatile intermediate for various chemical transformations and applications.

Properties

Molecular Formula

C7H4BrF2IO

Molecular Weight

348.91 g/mol

IUPAC Name

2-bromo-1-(difluoromethoxy)-3-iodobenzene

InChI

InChI=1S/C7H4BrF2IO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H

InChI Key

INWOSHZOOQVTLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)OC(F)F

Origin of Product

United States

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